molecular formula C11H21NO3 B6221621 2-acetamido-3,3-diethylpentanoic acid CAS No. 1999114-49-6

2-acetamido-3,3-diethylpentanoic acid

Cat. No. B6221621
CAS RN: 1999114-49-6
M. Wt: 215.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3,3-diethylpentanoic acid, also known as Acetamidoxime, is a synthetic molecule used in various scientific research applications. It is a derivative of the amino acid glycine and is commonly used in the synthesis of peptides, oligonucleotides, and other organic molecules. Acetamidoxime is a chiral molecule, meaning it has two versions of itself, each with different physical and chemical properties. This molecule has a wide range of applications in scientific research, from biochemical and physiological studies to its use as a reagent in organic synthesis.

Scientific Research Applications

2-acetamido-3,3-diethylpentanoic acide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in peptide synthesis, and as a chiral ligand in asymmetric catalysis. It has also been used in the synthesis of a variety of organic molecules, including peptides, oligonucleotides, and other small molecules. In addition, 2-acetamido-3,3-diethylpentanoic acide has been used in biochemical and physiological studies, as it can be used to study the effects of chiral molecules on the body.

Mechanism of Action

The mechanism of action of 2-acetamido-3,3-diethylpentanoic acide is not fully understood. However, it is believed to interact with amino acids and other molecules in the body to form new molecules. For example, 2-acetamido-3,3-diethylpentanoic acide can interact with amino acids to form peptides, which can then be used as building blocks for proteins. Additionally, 2-acetamido-3,3-diethylpentanoic acide can interact with other molecules to form new molecules, which can then be used for various scientific research applications.
Biochemical and Physiological Effects
2-acetamido-3,3-diethylpentanoic acide has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. Additionally, 2-acetamido-3,3-diethylpentanoic acide has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. These effects suggest that 2-acetamido-3,3-diethylpentanoic acide may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

2-acetamido-3,3-diethylpentanoic acide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable molecule, making it suitable for use in various organic synthesis reactions. Additionally, 2-acetamido-3,3-diethylpentanoic acide is a chiral molecule, which makes it useful for studying the effects of chiral molecules on the body. However, 2-acetamido-3,3-diethylpentanoic acide is a relatively expensive molecule and is prone to degradation when exposed to light or air.

Future Directions

There are several potential future directions for 2-acetamido-3,3-diethylpentanoic acide research. It could be used to study the effects of chiral molecules on the body and to develop new treatments for neurological disorders. Additionally, it could be used in the synthesis of peptides, oligonucleotides, and other small molecules. Finally, 2-acetamido-3,3-diethylpentanoic acide could be used in the development of new synthetic methods for the synthesis of organic molecules.

Synthesis Methods

The synthesis of 2-acetamido-3,3-diethylpentanoic acide is relatively simple and can be accomplished in two steps. The first step involves the reaction of glycine with formaldehyde and hydroxylamine hydrochloride. This reaction produces a Schiff base, which is then reduced with sodium cyanoborohydride to form 2-acetamido-3,3-diethylpentanoic acide. The entire synthesis process can be completed in a few hours and yields a pure product with a high degree of purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-acetamido-3,3-diethylpentanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-3,3-diethylpentanoic acid", "Acetamide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-3,3-diethylpentanoic acid to 2-carboxy-3,3-diethylpentanoic acid", "React 2-bromo-3,3-diethylpentanoic acid with sodium hydroxide in water to form 2-hydroxy-3,3-diethylpentanoic acid", "Acidify the reaction mixture with hydrochloric acid to obtain 2-carboxy-3,3-diethylpentanoic acid", "Step 2: Conversion of 2-carboxy-3,3-diethylpentanoic acid to 2-acetamido-3,3-diethylpentanoic acid", "React 2-carboxy-3,3-diethylpentanoic acid with acetamide in the presence of sodium bicarbonate in ethyl acetate to form 2-acetamido-3,3-diethylpentanoic acid", "Purify the product by recrystallization from methanol" ] }

CAS RN

1999114-49-6

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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